(E)-perfluoroprop-1-enyl pivalate
Description
(E)-Perfluoroprop-1-enyl pivalate is a fluorinated organofluorine compound characterized by a perfluoropropenyl group [(E)-CF₂=CF-CF₂–] esterified to a pivalate moiety (trimethylacetate, –OCOC(CH₃)₃). This structure combines the extreme electronegativity and chemical stability of perfluoroalkenes with the steric bulk and lipophilicity imparted by the pivalate group. Such compounds are of interest in industrial applications, including surfactants, polymers, and pharmaceuticals, due to their resistance to thermal and chemical degradation .
Properties
Molecular Formula |
C8H9F5O2 |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
[(E)-1,2,3,3,3-pentafluoroprop-1-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-5(10)4(9)8(11,12)13/h1-3H3/b5-4- |
InChI Key |
KRVSLQFYZIAIMM-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O/C(=C(/C(F)(F)F)\F)/F |
Canonical SMILES |
CC(C)(C)C(=O)OC(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropenyl)pivalate typically involves the esterification of pivalic acid with a pentafluoropropenyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a strong acid resin, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 2-(Pentafluoropropenyl)pivalate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluoropropenyl)pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropropenyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Pentafluoropropenyl)pivalate is utilized in several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure .
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropenyl)pivalate involves its interaction with various molecular targets. The pentafluoropropenyl group can participate in electrophilic addition reactions, making it a valuable tool in modifying biomolecules. The compound’s fluorinated structure enhances its stability and reactivity, allowing it to interact with specific enzymes and proteins in biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of PFAS Compounds
| Compound | Structure | Persistence | Bioactivity | Key Applications |
|---|---|---|---|---|
| This compound | Perfluoropropenyl + pivalate ester | Moderate* | Likely surfactant/emulsifier | Industrial coatings |
| PFOA | Perfluoroalkyl carboxylate | High | Endocrine disruption, hepatotoxicity | Surfactants, textiles |
| PFOS | Perfluoroalkyl sulfonate | High | Immunotoxicity, bioaccumulative | Firefighting foams |
| PFBA (perfluorobutyric acid) | Short-chain carboxylate | Low | Reduced bioaccumulation | Replacements for long-chain PFAS |
*Hypothesized due to ester lability compared to non-ester PFAS .
Key Findings :
- The perfluoropropenyl group retains the hydrophobic/lipophobic duality typical of PFAS, suggesting utility in surface-active applications .
Pivalate Esters in Pharmaceuticals
Pivalate esters are widely used to improve the pharmacokinetic properties of drugs. For example, tixocortol pivalate and fluocortolone pivalate () leverage the steric bulk of pivalate to resist enzymatic hydrolysis, prolonging activity. In contrast, this compound’s fluorinated chain likely prioritizes chemical stability over metabolic interactions.
Table 2: Pivalate Esters in Pharmaceuticals vs. Fluorinated Analogues
Key Findings :
- Non-fluorinated pivalate esters (e.g., haemanthamine pivalate) exhibit significant biological activity, whereas fluorinated variants may prioritize physicochemical stability .
- The electron-withdrawing effect of the perfluoropropenyl group could reduce susceptibility to nucleophilic attack compared to hydrocarbon-based esters .
Sulfonamide-Pivalate Hybrids
highlights sulfonamide-pivalate hybrids designed as human neutrophil elastase (HNE) inhibitors. The pivalate group in these compounds improves metabolic stability and enhances inhibitory activity. By analogy, this compound’s stability may derive from both the pivalate and perfluoroalkenyl groups, though its biological activity remains unexplored.
Environmental and Toxicological Profiles
PFAS are notorious for environmental persistence and bioaccumulation. While this compound’s ester bond may facilitate hydrolysis, its perfluoropropenyl component could still pose risks. emphasizes that alternatives to PFAS must undergo rigorous ecotoxicological testing, as structurally similar compounds may retain adverse properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
